molecular formula C11H16O2 B14434899 2-Tert-butyl-5-methylbenzene-1,3-diol CAS No. 79955-60-5

2-Tert-butyl-5-methylbenzene-1,3-diol

Cat. No.: B14434899
CAS No.: 79955-60-5
M. Wt: 180.24 g/mol
InChI Key: HCTNLMOMUWQHQW-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methylbenzene-1,3-diol is a substituted resorcinol derivative featuring a benzene-1,3-diol core with a tert-butyl group at position 2 and a methyl group at position 3. This structural configuration confers unique physicochemical properties, such as enhanced steric hindrance due to the bulky tert-butyl group and moderate hydrophobicity from the methyl substituent.

Properties

CAS No.

79955-60-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-tert-butyl-5-methylbenzene-1,3-diol

InChI

InChI=1S/C11H16O2/c1-7-5-8(12)10(9(13)6-7)11(2,3)4/h5-6,12-13H,1-4H3

InChI Key

HCTNLMOMUWQHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-methylbenzene-1,3-diol typically involves the alkylation of hydroquinone with tert-butyl alcohol and methylation using appropriate reagents. One common method involves the use of hydroquinone and tert-butyl alcohol in the presence of an acid catalyst, such as phosphoric acid, to form the tert-butyl derivative. This is followed by methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-Tert-butyl-5-methylbenzene-1,3-diol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in industrial settings to minimize by-products and enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Tert-butyl-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2-Tert-butyl-5-methylbenzene-1,3-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This compound can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2-Tert-butyl-5-methylbenzene-1,3-diol, highlighting substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities References
2-Tert-butyl-5-methylbenzene-1,3-diol 2-tert-butyl, 5-methyl C₁₁H₁₆O₂ 180.24 g/mol Stabilizers, potential antimicrobial uses
5-Pentylbenzene-1,3-diol (Olivetol) 5-pentyl C₁₁H₁₆O₂ 180.24 g/mol Cannabinoid precursor, antifungal
(E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol (CBGB) 5-butyl, 2-geranyl C₂₀H₂₈O₂ 300.44 g/mol Psychotropic research, cannabinoid analogs
(Z)-5-(Pentadec-10'-enyl)benzene-1,3-diol 5-pentadecenyl C₂₁H₃₂O₂ 316.48 g/mol Natural product (plant-derived), ecological roles
2-Isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) 2-isopropyl, 5-stilbene C₁₇H₁₈O₂ 254.33 g/mol Antibacterial (vs. MRSA)

Physicochemical Properties

  • Hydrophobicity : Longer alkyl chains (e.g., pentadecenyl in plant-derived analogs) increase lipophilicity, favoring membrane permeability in biological systems .
  • Polarity : Stilbene derivatives like IPS and ES () exhibit conjugated double bonds, enhancing UV absorption and redox activity, which are absent in the target compound .

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